1-(4-Ethyl-3-methylphenyl)propan-1-one
Description
1-(4-Ethyl-3-methylphenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone attached to a substituted phenyl ring containing ethyl and methyl groups at the 4- and 3-positions, respectively.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(4-ethyl-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O/c1-4-10-6-7-11(8-9(10)3)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
JVWGKISLWWMYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-(4-Ethyl-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
- 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4) Structure: Features a 4-ethylphenyl group and a 2-methyl substitution on the propanone chain. Formula: C₁₂H₁₆O. Key Difference: The additional methyl group on the propanone chain distinguishes it from 1-(4-Ethyl-3-methylphenyl)propan-1-one, which has substituents only on the phenyl ring.
1-(3-Bromo-4-chlorophenyl)propan-1-one
Alkoxy- and Hydroxy-Substituted Derivatives
- 1-(4-Methoxyphenyl)-3-phenylpropan-1-one Structure: Methoxy group at the 4-position and a phenyl group on the propanone chain. Properties: The methoxy group enhances electron density on the phenyl ring, favoring electrophilic aromatic substitution. Applications: Used in flavoring agents and photochemical studies .
- 1-(2,6-Dihydroxyphenyl)propan-1-one Structure: Two hydroxyl groups at the 2- and 6-positions. Biological Activity: Demonstrates antifungal properties against Botrytis cinerea and Fusarium avenaceum, attributed to phenolic hydroxyl groups .
Modifications to the Propanone Chain
Amino-Substituted Derivatives (Cathinones)
- 4-Fluoromethcathinone (4-FMC) Structure: 4-Fluorophenyl group with a methylamino substitution on the propanone chain. Properties: Water-soluble hydrochloride salt; interacts with CNS targets due to the amino group.
- 3-Methylmethcathinone (3-MMC) Structure: 3-Methylphenyl group with a methylamino substituent. Properties: Similar to 4-FMC but with altered receptor affinity due to the methyl group’s position.
Biological Activity
1-(4-Ethyl-3-methylphenyl)propan-1-one, also known as a synthetic cathinone, is part of a class of compounds that have garnered attention due to their psychoactive properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
This compound is characterized by its unique structure which influences its biological activity. The compound features a propanone backbone with an ethyl and a methyl group attached to a phenyl ring. This structural configuration is crucial for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of this compound can scavenge free radicals effectively, which is critical in mitigating oxidative stress-related damage in cells.
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | |
| 1-(4-Fluorophenyl)-2-(Dimethylamino)Propan-1-One | 79.62 | |
| 3-Methyl-Ethylcathinone | TBD |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exert cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87).
Case Studies
A notable study demonstrated that derivatives of this compound exhibited higher cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential stimulant effects similar to other cathinones. Reports indicate that it may enhance dopamine release, contributing to its psychoactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
